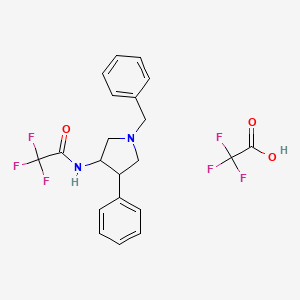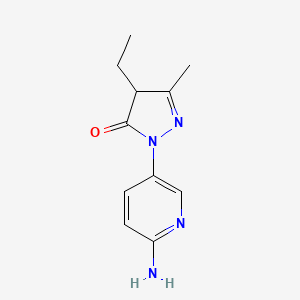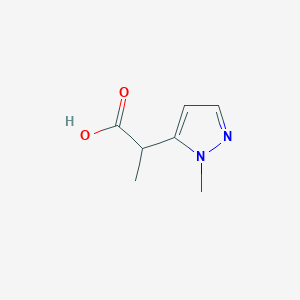
2-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid is a versatile organic compound with the molecular formula C8H12N2O2. It is characterized by a pyrazole ring substituted with a methyl group and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath. Chloroacetyl chloride is then added dropwise to the reaction mixture . This method ensures the formation of the desired pyrazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process includes the use of high-quality reagents and controlled reaction environments to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an androgen receptor antagonist, where it blocks the signaling pathway of androgen receptors, which is crucial in the treatment of prostate cancer . The compound’s structure allows it to fit into the active site of the target protein, inhibiting its activity and leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid: Similar in structure but differs in the position of the methyl group.
3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-(2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)6-3-4-8-9(6)2/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
QIWLLKQSDGUGBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=NN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



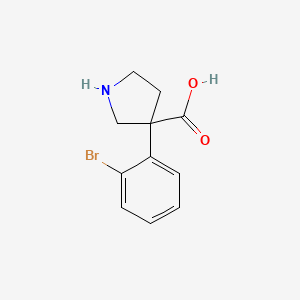
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)

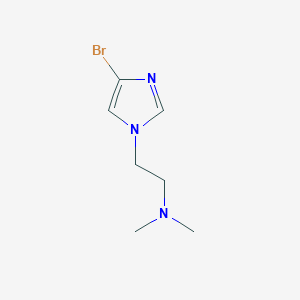

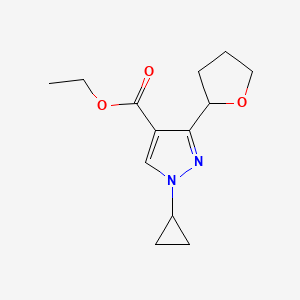

amine](/img/structure/B13241027.png)
![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
![3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)

